1-(2-Chloro-5-methylphenyl)piperidin-2-one
CAS No.:
Cat. No.: VC17699249
Molecular Formula: C12H14ClNO
Molecular Weight: 223.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H14ClNO |
---|---|
Molecular Weight | 223.70 g/mol |
IUPAC Name | 1-(2-chloro-5-methylphenyl)piperidin-2-one |
Standard InChI | InChI=1S/C12H14ClNO/c1-9-5-6-10(13)11(8-9)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7H2,1H3 |
Standard InChI Key | KSPLNXVQDLGYCH-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)Cl)N2CCCCC2=O |
Introduction
1-(2-Chloro-5-methylphenyl)piperidin-2-one is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by its unique structure, featuring a piperidin-2-one core substituted with a chloro and methyl group on the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of other biologically active compounds .
Biological Activities
Activity | Description |
---|---|
Analgesic Effects | Potential analgesic properties through modulation of neurotransmitter systems. |
Mood Alteration | Can influence mood states by affecting serotonin and dopamine receptors. |
Central Nervous System (CNS) Effects | Interacts with CNS targets, contributing to its biological activity. |
Applications in Research and Industry
1-(2-Chloro-5-methylphenyl)piperidin-2-one is used in scientific research due to its potential as a versatile intermediate in the synthesis of other biologically active compounds. Its applications span across various fields, including medicinal chemistry, where it is studied for its pharmacological properties and as a precursor for synthesizing compounds with diverse biological activities.
Research Applications
-
Medicinal Chemistry: Used in the synthesis of compounds with analgesic, anti-inflammatory, and antipsychotic effects.
-
Pharmacological Studies: Investigated for its role in modulating neurotransmitter systems.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume